molecular formula C6H11N3O2S2 B2363366 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1179647-97-2

4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2363366
CAS No.: 1179647-97-2
M. Wt: 221.29
InChI Key: RCHWIQFOAPAHCA-UHFFFAOYSA-N
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Description

4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H11N3O2S2 and its molecular weight is 221.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP) and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .

Mode of Action

This compound interacts with its target, PDE4, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP within the cell . The elevated cAMP levels then modulate the production of pro-inflammatory mediators at the level of mRNA expression .

Biochemical Pathways

The inhibition of PDE4 by this compound affects the cAMP-PKA pathway . This pathway plays a key role in the regulation of many biological responses in humans, including inflammation, apoptosis, and lipid metabolism . The increased cAMP levels lead to the activation of protein kinase A (PKA), which then modulates the function of various proteins through phosphorylation .

Result of Action

The action of this compound results in the reduction of inflammation . By inhibiting PDE4 and increasing cAMP levels, the compound blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types . This leads to a reduction in complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .

Properties

IUPAC Name

3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHWIQFOAPAHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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